REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[F:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[NH:13][NH2:14]>C(O)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[NH:13][NH:14][CH2:3][CH2:2][C:1]#[N:4]
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
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2 d
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
the product purified by flash chromatography on silica gel with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)NNCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 790 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |